![molecular formula C20H13F3O B14298726 9-[4-(Trifluoromethyl)phenyl]-9H-xanthene CAS No. 112305-08-5](/img/structure/B14298726.png)
9-[4-(Trifluoromethyl)phenyl]-9H-xanthene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-[4-(Trifluoromethyl)phenyl]-9H-xanthene is an organic compound characterized by the presence of a xanthene core substituted with a trifluoromethyl group on the phenyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method is the trifluoromethylation of xanthene derivatives using reagents such as trifluoromethyltrimethylsilane (TMSCF3) in the presence of a catalyst . The reaction conditions often include the use of solvents like tetrahydrofuran (THF) and bases such as tetrabutylammonium fluoride .
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as the use of continuous flow reactors to ensure consistent quality and yield. The choice of reagents and catalysts can be optimized for cost-effectiveness and environmental considerations.
Análisis De Reacciones Químicas
Types of Reactions
9-[4-(Trifluoromethyl)phenyl]-9H-xanthene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can yield hydroxy derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce additional functional groups onto the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while substitution reactions can introduce halogens or nitro groups onto the phenyl ring.
Aplicaciones Científicas De Investigación
9-[4-(Trifluoromethyl)phenyl]-9H-xanthene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to its photophysical properties.
Medicine: Explored for its potential therapeutic effects, particularly in drug design and development.
Mecanismo De Acción
The mechanism of action of 9-[4-(Trifluoromethyl)phenyl]-9H-xanthene involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to certain proteins or enzymes, thereby modulating their activity . The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
9-Phenyl-9H-xanthene: Lacks the trifluoromethyl group, resulting in different chemical properties and reactivity.
4-(Trifluoromethyl)phenylboronic acid: Contains a trifluoromethyl group but differs in its core structure and applications.
4-(Trifluoromethyl)phenol: Another trifluoromethyl-substituted compound with distinct properties and uses.
Uniqueness
The presence of the trifluoromethyl group in 9-[4-(Trifluoromethyl)phenyl]-9H-xanthene imparts unique chemical properties, such as increased lipophilicity and metabolic stability . These characteristics make it particularly valuable in applications requiring enhanced binding affinity and stability.
Propiedades
Número CAS |
112305-08-5 |
|---|---|
Fórmula molecular |
C20H13F3O |
Peso molecular |
326.3 g/mol |
Nombre IUPAC |
9-[4-(trifluoromethyl)phenyl]-9H-xanthene |
InChI |
InChI=1S/C20H13F3O/c21-20(22,23)14-11-9-13(10-12-14)19-15-5-1-3-7-17(15)24-18-8-4-2-6-16(18)19/h1-12,19H |
Clave InChI |
ZCCTVSFDJQSEFY-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(C3=CC=CC=C3O2)C4=CC=C(C=C4)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-[1-(Furan-2-yl)-2-nitroethyl]-2H-1,3-benzodioxole](/img/structure/B14298648.png)
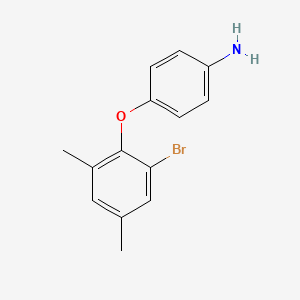
![Bicyclo[4.2.2]deca-1(8),2,4,6,9-pentaene](/img/structure/B14298654.png)
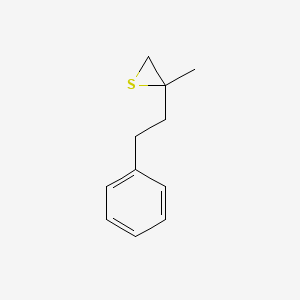
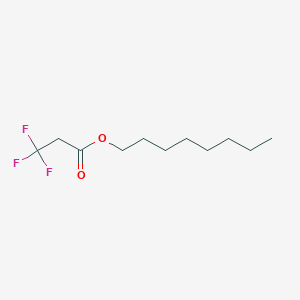
![2-[(3,7,13-Trihydroxyoctadecanoyl)amino]ethane-1-sulfonic acid](/img/structure/B14298679.png)
![1,3-Dibromo-2-[(1,3-dibromo-2-fluoropropan-2-yl)oxy]-2-fluoropropane](/img/structure/B14298690.png)
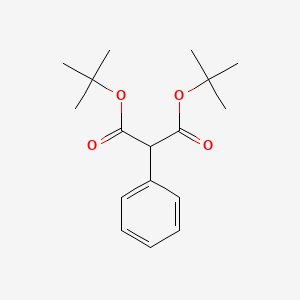

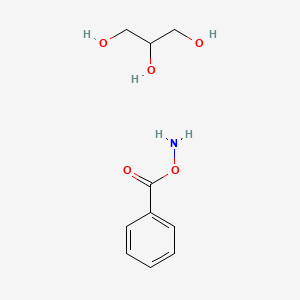


![4-Methoxy-5-[(prop-2-yn-1-yl)oxy]cyclohexa-3,5-diene-1,2-dione](/img/structure/B14298736.png)
